2,2,6,6-Tetramethyl-1-(1-phenylethoxy)piperidine
Overview
Description
An inhibitor for stable free radical polymerizations.
Scientific Research Applications
Synthesis of Star Macromolecules : It is used in the synthesis of three- and six-arm star macromolecules in polystyrene (Chessa, Scrivanti, Matteoli, & Castelvetro, 2001).
Initiator for Radical Polymerization : It acts as an initiator for nitroxide-mediated radical polymerization of styrene, forming polymers with chlorine on the chain end (Kobatake, Harwood, Quirk, & Priddy, 1998).
Catalyst in Alcohol Oxidation : This compound catalyzes the efficient oxidation of primary alcohols to aldehydes in a biphasic system (Einhorn, Einhorn, Ratajczak, & Pierre, 1996).
Styrene/Butyl Methacrylate Copolymers : It is utilized as an initiator in styrene/butyl methacrylate copolymers, providing good prediction for a wide conversion range for all comonomer feeds (Cuervo-Rodríguez, Fernández-Monreal, & Madruga, 2002).
Synthesis of 2,2,6,6-Tetramethyl-1-piperidinols : The developed method for synthesizing these compounds from stable nitroxides can be used in research applications (Rozantsev & Golubev, 1966).
Synergistic Stabilization in Polymer Degradation : A combination of derivatives of this compound is synergistic in quenching peroxyl radicals, showing high efficiency in certain reactions (Yang, Chen, Dickinson, & Chien, 1988).
Topical Antioxidant Application : A derivative, TINO, effectively inhibits UVA-mediated lipid and protein oxidation, suggesting its potential as a topical antioxidant (Damiani, Castagna, & Greci, 2002).
Mechanism of Action
Target of Action
The primary target of 2,2,6,6-Tetramethyl-1-(1-phenylethoxy)piperidine (TMPEP) is the propagating polymer chain . The compound acts as an initiator for stable free radical polymerizations .
Mode of Action
TMPEP undergoes thermal fragmentation at temperatures approaching 140°C . This process results in the formation of an active carbon radical capable of initiating polymerization and a passive mediating nitroxyl radical that can reversibly cap and preserve the propagating polymer chain .
Biochemical Pathways
The decomposition of TMPEP results in the formation of styrene . As the decomposition proceeds, 2,3-dipenylbutane (DPB) and ethylbenzene (EB) begin to appear . These compounds are part of the polymerization process initiated by TMPEP.
Pharmacokinetics
It’s known that the decomposition of tmpep follows first-order kinetics with activation energies of 284 and 242 kcal/mol in TCB and DMSOd6, respectively .
Result of Action
The result of TMPEP’s action is the initiation of polymerization and the formation of a stable polymer chain . The compound allows for accurate control of molecular weight and polydispersity in the resulting polymer .
Action Environment
The action of TMPEP is influenced by temperature, with thermal fragmentation occurring at temperatures approaching 140°C . The type of solvent used can also affect the decomposition kinetics of TMPEP .
Biochemical Analysis
Biochemical Properties
The compound 2,2,6,6-Tetramethyl-1-(1-phenylethoxy)piperidine plays a significant role in biochemical reactions. It undergoes thermal fragmentation at temperatures approaching 140° C to afford an active carbon radical capable of initiating polymerization and a passive mediating nitroxyl radical to reversibly cap and preserve the propagating polymer chain .
Molecular Mechanism
The molecular mechanism of this compound involves the generation of an active carbon radical that can initiate polymerization . This process is mediated by a nitroxyl radical, which can reversibly cap and preserve the propagating polymer chain .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are largely dependent on the temperature. The compound smoothly undergoes thermal fragmentation at temperatures approaching 140° C .
Properties
IUPAC Name |
2,2,6,6-tetramethyl-1-(1-phenylethoxy)piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO/c1-14(15-10-7-6-8-11-15)19-18-16(2,3)12-9-13-17(18,4)5/h6-8,10-11,14H,9,12-13H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WURBRXPDUPECQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)ON2C(CCCC2(C)C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60400249 | |
Record name | 2,2,6,6-tetramethyl-1-(1-phenylethoxy)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60400249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
154554-67-3 | |
Record name | 2,2,6,6-tetramethyl-1-(1-phenylethoxy)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60400249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2,6,6-Tetramethyl-1-(1-phenylethoxy)piperidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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